molecular formula C16H21NO2S B2979663 (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone CAS No. 2034607-50-4

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone

Cat. No.: B2979663
CAS No.: 2034607-50-4
M. Wt: 291.41
InChI Key: ZJQDOYDXACWOGO-UHFFFAOYSA-N
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Description

The compound “(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the pyrrolidine ring and various functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research on compounds with structural similarities, such as the study by Lakshminarayana et al. (2009), focuses on the synthesis and crystallographic analysis of complex molecules. These studies often explore the intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's stability and reactivity (Lakshminarayana et al., 2009).

Synthesis and Characterization of Pyrrolidines

Research by Oliveira Udry et al. (2014) demonstrates the stereospecific synthesis of pyrrolidines, which are valuable in medicinal chemistry for their biological activities. Such syntheses involve complex reactions like 1,3-dipolar cycloadditions, highlighting the versatility of pyrrolidine frameworks in synthesizing diverse bioactive molecules (Oliveira Udry et al., 2014).

Advanced Material Synthesis

Studies on compounds such as those by Huang et al. (2021) involve the synthesis of boric acid ester intermediates, showcasing advanced techniques in organic synthesis. These works often include comprehensive structural confirmations using various spectroscopic methods and theoretical calculations, contributing to material science and nanotechnology applications (Huang et al., 2021).

Biological Activities and Anticancer Research

Research into related compounds, such as the work by Lan et al. (2013), explores the potential anticancer activities of novel synthetic molecules. These studies assess the compounds' ability to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis, providing a foundation for developing new anticancer agents (Lan et al., 2013).

Future Directions

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research into new compounds with this structure for the treatment of various diseases . This suggests that there could be potential future directions for the development and study of “(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone” and similar compounds.

Mechanism of Action

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-20-15-4-2-3-13(9-15)16(18)17-8-7-14(10-17)19-11-12-5-6-12/h2-4,9,12,14H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQDOYDXACWOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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